molecular formula C16H22N4O3S2 B2627593 2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 325693-73-0

2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2627593
CAS RN: 325693-73-0
M. Wt: 382.5
InChI Key: FPIMAZZKTLCEPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C16H22N4O3S2 and its molecular weight is 382.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

Researchers have synthesized derivatives bearing thiazole/benzothiazole rings and evaluated their antimicrobial activity against various microorganism strains. Compounds have demonstrated high antimicrobial activity, indicating their potential as antimicrobial agents. This research highlights the importance of structural modifications to enhance biological activity (Yurttaş et al., 2016).

Antiproliferative Activity

A series of derivatives have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines, with some showing good activity. This suggests their potential as anticancer agents, underscoring the need for further research to explore their efficacy and mechanism of action (Mallesha et al., 2012).

Anti-Inflammatory and Analgesic Agents

Novel compounds derived from visnaginone and khellinone have been synthesized and assessed for their analgesic and anti-inflammatory activities. These compounds exhibited significant inhibitory activity, suggesting their potential as therapeutic agents for treating inflammation and pain (Abu‐Hashem et al., 2020).

Monoamine Oxidase Inhibitors

New series of derivatives have been synthesized and screened for their inhibitory activity against monoamine oxidase A and B. Selective inhibitors have been identified, which could be beneficial for treating various neurological and psychiatric disorders (Kaya et al., 2017).

Estrogen Receptor Binding Affinity

Compounds with potential estrogen receptor binding affinity have been synthesized and evaluated against breast cancer cell lines. Some compounds demonstrated better anti-proliferative activities, indicating their potential in cancer therapy (Parveen et al., 2017).

Synthesis of Analgesic and Anti-inflammatory Agents

A series of compounds have been synthesized and investigated for their analgesic and anti-inflammatory activities. Significant activity was observed, with certain compounds showing potent effects, suggesting their potential as analgesic and anti-inflammatory drugs (Alagarsamy et al., 2007).

properties

IUPAC Name

2-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3S2/c1-10-11(2)25-15-13(10)14(23)17-16(18-15)24-9-12(22)20-5-3-19(4-6-20)7-8-21/h21H,3-9H2,1-2H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIMAZZKTLCEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)N3CCN(CC3)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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